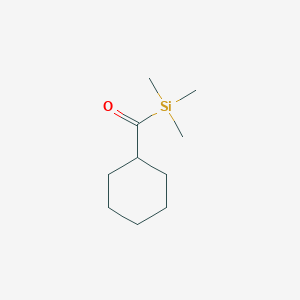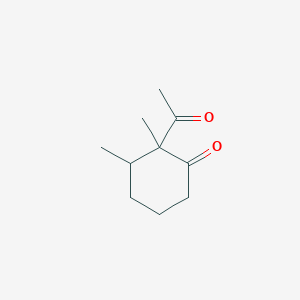![molecular formula C12H10N2S B14296847 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione CAS No. 113331-26-3](/img/structure/B14296847.png)
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione typically involves the reaction of chalcone with guanidine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the quinazoline ring . The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct pharmacological properties .
Aplicaciones Científicas De Investigación
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . Additionally, the compound can bind to estrogen receptors, influencing various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: This compound has similar structural features and pharmacological activities.
6-Heptyl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazoline: Another quinazoline derivative with notable antioxidant and antimicrobial properties.
Uniqueness
5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives . This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biological processes.
Propiedades
Número CAS |
113331-26-3 |
|---|---|
Fórmula molecular |
C12H10N2S |
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
5,6-dihydro-1H-benzo[h]quinazoline-4-thione |
InChI |
InChI=1S/C12H10N2S/c15-12-10-6-5-8-3-1-2-4-9(8)11(10)13-7-14-12/h1-4,7H,5-6H2,(H,13,14,15) |
Clave InChI |
UZAXRYJMVNYTHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)NC=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
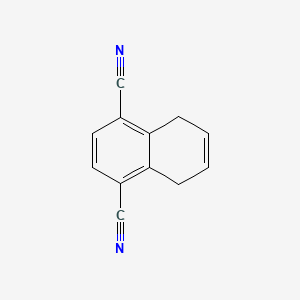

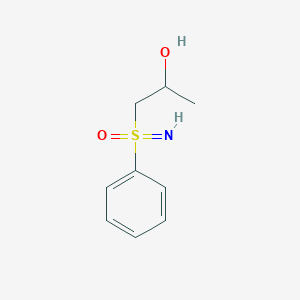
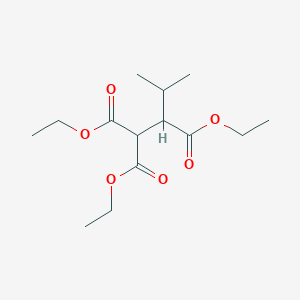

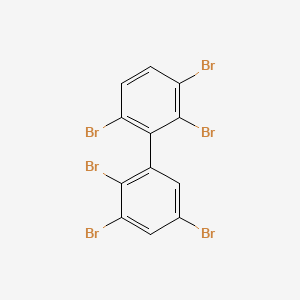
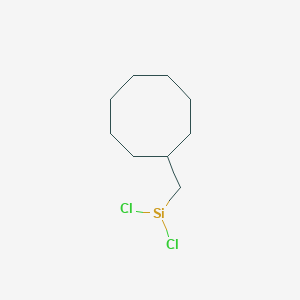
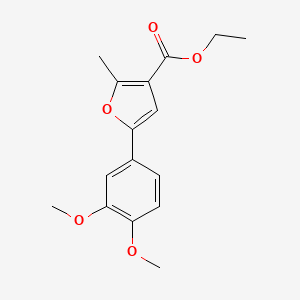

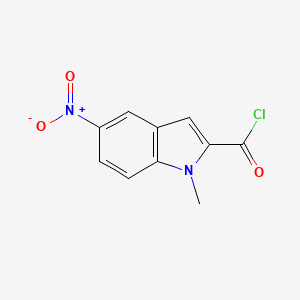
![5-[2-(Iodomethyl)phenyl]oxolan-2-one](/img/structure/B14296850.png)
